CDK2 Kinase Selectivity Conferred by Imidazole-Piperazine Water-Bridged Binding Mode vs. Non-Imidazole Piperazines
The imidazole‑piperazine chemotype, of which 1‑(1‑phenyl‑1H‑imidazol‑2‑yl)piperazine is a core structural representative, exhibits a unique water‑bridged binding interaction with Asp86 in the CDK2 active site that is absent in non‑imidazole piperazine kinase inhibitors [REFS‑1]. This binding mode was shown to confer selectivity for the CDK family over a broad panel of other kinases, as determined by X‑ray crystallography (PDB: 2VV9, resolution 1.90 Å) and kinase‑panel profiling. Two representative imidazole‑piperazine leads (compounds 2e and 2i) demonstrated oral in vivo tumor growth inhibition in a nude mouse xenograft model, confirming that the scaffold translates to in vivo efficacy [REFS‑1].
| Evidence Dimension | CDK family selectivity vs. other kinase families |
|---|---|
| Target Compound Data | Imidazole-piperazine scaffold (core matching target compound) exhibits CDK-family selectivity via Asp86 water-bridged interaction |
| Comparator Or Baseline | Non-imidazole piperazine CDK inhibitors lacking the Asp86 water bridge |
| Quantified Difference | Qualitative selectivity advantage: hits CDK family but spares other kinases; no quantitative selectivity ratio provided in source |
| Conditions | X-ray crystallography (1.90 Å resolution) and kinase selectivity panel profiling |
Why This Matters
For kinase-focused drug discovery procurement, selecting an imidazole-piperazine scaffold like 1-(1-phenyl-1H-imidazol-2-yl)piperazine provides an entry into a chemotype with documented CDK-family selectivity over off-target kinases, essential for reducing polypharmacology-driven attrition.
- [1] Finlay MR, Acton DG, Andrews DM, et al. Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorg Med Chem Lett. 2008;18(15):4442–4446; PDB: 2VV9. View Source
